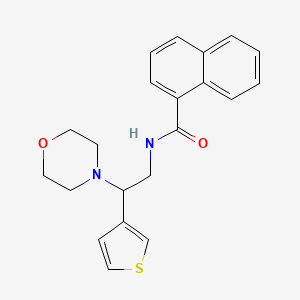
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(thiophen-3-yl)ethylamine with morpholine under controlled conditions to form the intermediate compound.
Amidation Reaction: The intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives, which may have different chemical properties.
Substitution: The naphthamide moiety can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Various substituted naphthamide derivatives.
科学研究应用
Chemistry: N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which may lead to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of novel therapeutics for various diseases. Its interactions with specific molecular targets are of significant interest.
Industry: In industrial applications, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide exerts its effects involves its interaction with specific molecular targets. The morpholine ring and thiophene group enable the compound to bind to particular proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.
相似化合物的比较
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide
Comparison: While these compounds share the morpholine and thiophene groups, their differing substituents (e.g., benzamide, sulfonamide, phenoxyacetamide) confer unique properties and reactivities. N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-naphthamide is unique due to the presence of the naphthamide moiety, which enhances its potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(19-7-3-5-16-4-1-2-6-18(16)19)22-14-20(17-8-13-26-15-17)23-9-11-25-12-10-23/h1-8,13,15,20H,9-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKDPNDGCVUDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














